

N-Methyll leukotriene C4: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *N-methyll leukotriene C4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-methyll leukotriene C4** (N-methyl LTC₄), a metabolically stable analog of the potent inflammatory mediator, leukotriene C₄ (LTC₄). This document details the synthetic protocols, analytical characterization, and biological context of N-methyl LTC₄, offering valuable insights for researchers in inflammation, respiratory diseases, and drug development.

Introduction

Leukotriene C₄ is a member of the cysteinyl leukotriene family, potent lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1] LTC₄ is biosynthesized from arachidonic acid via the 5-lipoxygenase pathway, where the unstable epoxide intermediate, leukotriene A₄ (LTA₄), is conjugated with glutathione.[2] However, the rapid in vivo metabolism of LTC₄ to LTD₄ and LTE₄ complicates the study of its specific biological roles.[3] N-methyl LTC₄, a synthetic analog, is designed to resist this metabolic degradation, providing a valuable tool for investigating the distinct signaling pathways of LTC₄. [3]

Physicochemical and Biological Properties

N-methyl LTC₄ is a synthetic analog of LTC₄ with a methyl group on the glutamic acid residue of the glutathione moiety. This modification inhibits its metabolism to LTD₄ and LTE₄. [3]

Property	Value	Reference
Molecular Formula	C31H49N3O9S	[4]
Molecular Weight	639.80 g/mol	[4]
Purity	≥97%	[3]
Appearance	A solution in ethanol	[3]
UV max	282 nm	[3]
Solubility (DMF)	50 mg/ml	[3]
Solubility (DMSO)	50 mg/ml	[3]
Solubility (Ethanol)	1 mg/ml	[3]
EC50 (human CysLT1 Receptor)	> 2,000 nM	[3]
EC50 (human CysLT2 Receptor)	122 nM	[3]

Synthesis of N-Methyll leukotriene C4

The total synthesis of N-methyl LTC4 is a multi-step process that involves the preparation of key intermediates and their subsequent coupling. The following is a generalized protocol based on established synthetic routes.

Experimental Protocol: Synthesis

Materials:

- Leukotriene A4 methyl ester (LTA4-Me)
- N-methyl-glutathione
- Anhydrous solvents (e.g., methanol, dichloromethane)
- Inert gas (e.g., argon or nitrogen)

- Thin-layer chromatography (TLC) plates
- Silica gel for column chromatography
- High-performance liquid chromatography (HPLC) system

Procedure:

- **Preparation of N-methyl-glutathione:** This intermediate can be synthesized from commercially available starting materials following established organic chemistry procedures.
- **Coupling Reaction:** In an inert atmosphere, dissolve LTA4-Me in anhydrous methanol. Add a solution of N-methyl-glutathione in methanol to the LTA4-Me solution. The reaction is typically carried out at room temperature and monitored by TLC.
- **Purification:** Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate N-methyl LTC4 methyl ester.
- **Saponification:** The purified methyl ester is dissolved in a mixture of methanol and water, and a base (e.g., lithium hydroxide) is added to hydrolyze the ester. The progress of the saponification is monitored by HPLC.
- **Final Purification:** Upon completion, the reaction mixture is neutralized, and the final product, N-methyl LTC4, is purified by reverse-phase HPLC.

Note: LTA4 and its derivatives are highly unstable and should be handled with care under inert and anhydrous conditions.

Characterization of N-Methyll leukotriene C4

The identity and purity of synthesized N-methyl LTC4 are confirmed through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Characterization

1. High-Performance Liquid Chromatography (HPLC):

- System: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
- Detection: UV absorbance at 280 nm.
- Expected Outcome: A single major peak corresponding to N-methyl LTC4, confirming its purity.

2. Mass Spectrometry (MS):

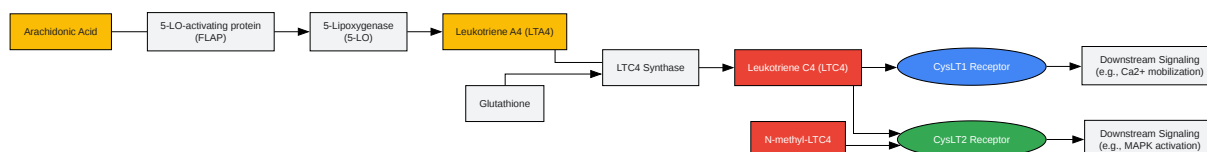
- Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
- Expected Outcome: The observed m/z should correspond to the calculated molecular weight of N-methyl LTC4 (639.80).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Techniques: ^1H NMR and ^{13}C NMR spectroscopy.^[5]
- Sample Preparation: The purified N-methyl LTC4 is dissolved in a suitable deuterated solvent (e.g., CD_3OD).
- Analysis: The NMR spectra provide detailed information about the chemical structure of the molecule, including the presence of the N-methyl group and the characteristic peaks of the leukotriene backbone.
- Expected Outcome: The chemical shifts, coupling constants, and integration of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be consistent with the structure of N-methyl LTC4.

Signaling Pathways

Leukotriene C4 and its analog, N-methyl LTC4, exert their biological effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptors, CysLT1 and CysLT2.

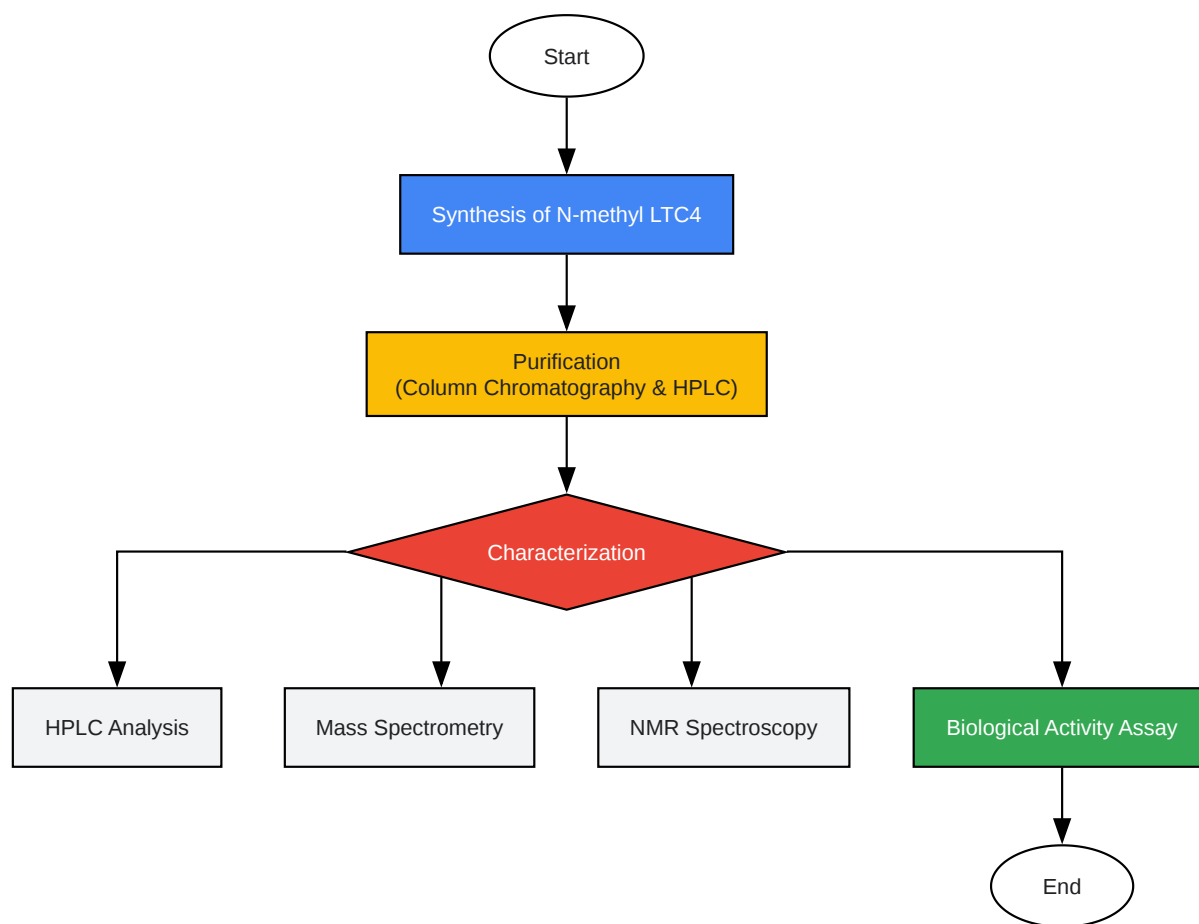


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Caption: Biosynthesis of LTC4 and receptor activation by LTC4 and N-methyl-LTC4.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of N-methyl LTC4.



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Caption: General workflow for the synthesis and analysis of N-methyl LTC4.

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